Cas no 926282-77-1 (3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)

3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 3-methyl-6-phenyl-
- STL191093
- 3-methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- AKOS015956283
- EN300-236536
- 926282-77-1
- MFCD12401734
- F2135-0651
- 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
- 3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid
-
- MDL: MFCD12401734
- インチ: InChI=1S/C14H11N3O2/c1-8-12-10(14(18)19)7-11(15-13(12)17-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,18,19)(H,15,16,17)
- InChIKey: UTKCVADZCBDXMX-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=CC(=NC2=NN1)C3=CC=CC=C3)C(=O)O
計算された属性
- せいみつぶんしりょう: 253.085126602Da
- どういたいしつりょう: 253.085126602Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 78.9Ų
3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236536-0.5g |
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-236536-0.05g |
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
TRC | M234161-100mg |
3-methyl-6-phenyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M234161-500mg |
3-methyl-6-phenyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 500mg |
$ 295.00 | 2022-06-04 | ||
Life Chemicals | F2135-0651-10g |
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 95%+ | 10g |
$1378.0 | 2023-09-06 | |
Enamine | EN300-236536-0.1g |
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-236536-1.0g |
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Life Chemicals | F2135-0651-0.25g |
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 95%+ | 0.25g |
$295.0 | 2023-09-06 | |
Life Chemicals | F2135-0651-1g |
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 95%+ | 1g |
$328.0 | 2023-09-06 | |
Enamine | EN300-236536-0.25g |
3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
926282-77-1 | 95% | 0.25g |
$670.0 | 2024-06-19 |
3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acidに関する追加情報
3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 926282-77-1): A Comprehensive Overview
3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, identified by the CAS registry number 926282-77-1, is a chemically synthesized compound with a unique molecular structure that has garnered significant attention in recent scientific research. This compound belongs to the class of pyrazolopyridines, which are heterocyclic aromatic compounds known for their diverse biological activities and potential applications in drug discovery. The molecule's structure comprises a pyrazolo[3,4-b]pyridine ring system with a methyl group at position 3 and a phenyl group at position 6, along with a carboxylic acid moiety at position 4. These structural features contribute to its distinct chemical properties and reactivity.
Recent studies have highlighted the antimicrobial properties of 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, making it a promising candidate for the development of novel antibiotics. Researchers have reported that this compound exhibits potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major concern in healthcare settings due to its resistance to conventional antibiotics. The compound's ability to inhibit bacterial growth without significant cytotoxicity to human cells suggests its potential as a lead molecule for antibiotic drug development.
In addition to its antimicrobial activity, 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has also been investigated for its anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Its selective cytotoxicity against cancer cells compared to normal cells makes it an attractive candidate for anticancer therapy. Furthermore, the compound's ability to enhance the efficacy of conventional chemotherapy drugs through synergistic effects has been reported in recent research.
The synthesis of 3-methyl-6-phenyl-pyrazolo[3,4-b]pyridine carboxylic acid involves a multi-step process that typically includes the formation of the pyrazolo[3,4-b]pyridine ring system followed by functionalization at specific positions. Researchers have optimized synthetic routes to improve yield and purity, ensuring scalability for potential industrial applications. The use of microwave-assisted synthesis and other modern techniques has significantly accelerated the development of this compound.
Another area of interest for CAS No. 926282771 is its role in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can modulate key enzymes associated with neurodegeneration, such as acetylcholinesterase and monoamine oxidase. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects in animal models has positioned it as a potential therapeutic agent for these debilitating conditions.
Moreover, 3-methyl-pyrazolo[3,4-b]pyridine carboxylic acid derivatives have been explored for their potential in diagnostic applications, particularly in fluorescence-based sensing systems. The compound's inherent fluorescence properties make it suitable for detecting metal ions and other analytes in complex matrices, offering new possibilities in analytical chemistry and environmental monitoring.
Despite its promising applications, further research is needed to fully understand the mechanism of action of CAS No.926282771 and optimize its pharmacokinetic properties for clinical use. Ongoing studies are focused on improving the compound's bioavailability and reducing potential side effects through structural modifications and formulation strategies.
In conclusion, 3-methyl-pyrazolo[3,4-b]pyridine carboxylic acid (CAS No.926282771) is a versatile compound with multifaceted applications in medicine and materials science. Its unique chemical structure endows it with diverse biological activities that make it an invaluable tool for addressing some of the most pressing challenges in healthcare and beyond.
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